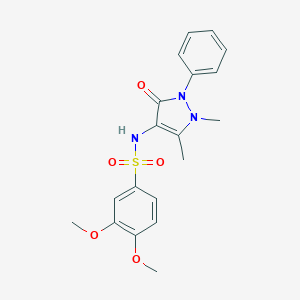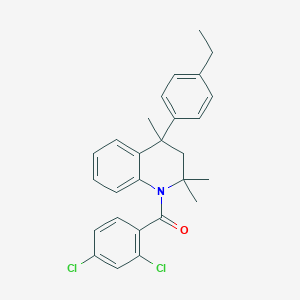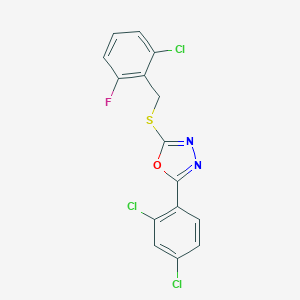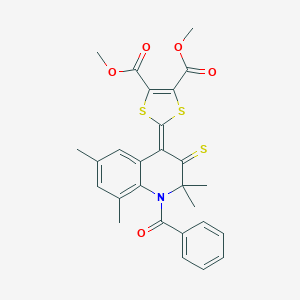![molecular formula C33H31NO9S3 B406335 2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5',7',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B406335.png)
2',3',4,5-TETRAMETHYL 6'-BENZOYL-5',5',7',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate is a complex organic compound with a unique structure that includes multiple methyl groups, a benzoyl group, and a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core quinoline structure, followed by the introduction of the spiro linkage and the dithiole ring. The final steps involve the addition of the benzoyl group and the methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to drugs with specific pharmacological properties.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler aromatic compound with four methyl groups.
2,2,6,6-Tetramethylpiperidinone: A compound with a similar number of methyl groups but a different core structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with multiple methyl groups and a different functional group arrangement.
Uniqueness
2’,3’,4,5-Tetramethyl 6’-Benzoyl-5’,5’,7’,9’-Tetramethyl-5’,6’-Dihydrospiro[1,3-Dithiole-2,1’-Thiopyrano[2,3-C]Quinoline]-2’,3’,4,5-Tetracarboxylate is unique due to its complex structure, which includes a spiro linkage and multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C33H31NO9S3 |
|---|---|
Molekulargewicht |
681.8g/mol |
IUPAC-Name |
tetramethyl 6'-benzoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H31NO9S3/c1-16-14-17(2)22-19(15-16)20-26(32(3,4)34(22)27(35)18-12-10-9-11-13-18)44-23(29(37)41-6)21(28(36)40-5)33(20)45-24(30(38)42-7)25(46-33)31(39)43-8/h9-15H,1-8H3 |
InChI-Schlüssel |
RGKLEXBNIMVFKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406252.png)
![6,6'-dimethyl-4,4'-diphenyl-[2,3'-biquinolin]-2'(1'H)-one](/img/structure/B406254.png)

![4-[1-(1-adamantylcarbonyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B406256.png)


![ethyl 1-allyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B406262.png)

![ethyl (2Z)-2-[7-ethoxy-2,2-dimethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B406268.png)

![5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B406271.png)
![4,5-DIMETHYL 2-[1-(4-CHLORO-3-NITROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406272.png)
![Tetramethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406274.png)
![5-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B406275.png)
